molecular formula C12H13ClN2OS B12714420 N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide CAS No. 91991-22-9

N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide

Cat. No.: B12714420
CAS No.: 91991-22-9
M. Wt: 268.76 g/mol
InChI Key: ZENFNZDSRBFJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide is an organic compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of a benzisothiazole ring substituted with a chlorine atom at the 5-position and a pentanamide group at the 3-position. Benzisothiazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide typically involves the reaction of 5-chloro-1,2-benzisothiazol-3(2H)-one with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically isolated by filtration and dried under reduced pressure to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. In cancer cells, it may induce apoptosis by interfering with signaling pathways and promoting oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,2-benzisothiazol-3(2H)-one
  • 2-Methyl-1,2-benzisothiazol-3(2H)-one
  • 6-Chloro-2-hydrazino-1,3-benzoxazole

Uniqueness

N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide is unique due to its specific substitution pattern and the presence of the pentanamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .

Properties

CAS No.

91991-22-9

Molecular Formula

C12H13ClN2OS

Molecular Weight

268.76 g/mol

IUPAC Name

N-(5-chloro-2,1-benzothiazol-3-yl)pentanamide

InChI

InChI=1S/C12H13ClN2OS/c1-2-3-4-11(16)14-12-9-7-8(13)5-6-10(9)15-17-12/h5-7H,2-4H2,1H3,(H,14,16)

InChI Key

ZENFNZDSRBFJSD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C2C=C(C=CC2=NS1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.